molecular formula C4H11O4P B8259496 dimethyl (R)-(1-hydroxyethyl)phosphonate

dimethyl (R)-(1-hydroxyethyl)phosphonate

Cat. No.: B8259496
M. Wt: 154.10 g/mol
InChI Key: KZHGNHTVCUWRKR-SCSAIBSYSA-N
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Description

Dimethyl ®-(1-hydroxyethyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxyethyl moiety. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dimethyl ®-(1-hydroxyethyl)phosphonate typically involves the reaction of dimethyl phosphite with aldehydes in the presence of a chiral catalyst. For instance, the reaction of dimethyl phosphite with aldehydes using 20 mol% of L-dimethyl tartrate and titanium isopropoxide in diethyl ether at -15°C yields ®-hydroxyphosphonates in moderate to high yields and enantioselectivities .

Industrial Production Methods: Industrial production of dimethyl ®-(1-hydroxyethyl)phosphonate often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalysts and solvents is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: Dimethyl ®-(1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphine derivatives.

    Substitution: It can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic conditions.

Major Products: The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used .

Scientific Research Applications

Dimethyl ®-(1-hydroxyethyl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of dimethyl ®-(1-hydroxyethyl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and influencing various biochemical pathways. The phosphonate group mimics the phosphate group, allowing it to bind to active sites of enzymes and interfere with their function .

Comparison with Similar Compounds

  • Dimethyl methylphosphonate
  • Dimethyl phosphite
  • Ethyl phosphonate

Comparison: Dimethyl ®-(1-hydroxyethyl)phosphonate is unique due to its chiral center and hydroxyethyl moiety, which confer specific reactivity and selectivity in chemical reactions. Compared to dimethyl methylphosphonate, it has a higher affinity for biological targets due to the presence of the hydroxy group. Dimethyl phosphite and ethyl phosphonate lack the chiral center, making them less selective in certain applications .

Properties

IUPAC Name

(1R)-1-dimethoxyphosphorylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHGNHTVCUWRKR-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(O)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](O)P(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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